3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde
CAS No.:
Cat. No.: VC13549667
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O3 |
|---|---|
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 3-(oxolan-2-ylmethoxymethyl)benzaldehyde |
| Standard InChI | InChI=1S/C13H16O3/c14-8-11-3-1-4-12(7-11)9-15-10-13-5-2-6-16-13/h1,3-4,7-8,13H,2,5-6,9-10H2 |
| Standard InChI Key | ZTARXEHHLSIXEB-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)COCC2=CC(=CC=C2)C=O |
| Canonical SMILES | C1CC(OC1)COCC2=CC(=CC=C2)C=O |
Introduction
Structural Characteristics and Molecular Design
The molecular formula of 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The compound comprises three distinct regions:
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Benzaldehyde backbone: A benzene ring with an aldehyde group at the para position.
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Methoxymethyl bridge: A -CH₂-O-CH₂- group connecting the benzene ring to the THF moiety.
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Tetrahydrofuran ring: A saturated five-membered oxygen-containing heterocycle.
The THF ring adopts an envelope conformation, with the methoxy group at the 2-position introducing steric and electronic effects that influence reactivity . Computational modeling suggests that the aldehyde group participates in weak hydrogen bonding with the THF oxygen, stabilizing the molecule in polar solvents .
Synthetic Methodologies
While no direct synthesis of 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)benzaldehyde is documented in the provided sources, analogous pathways for tetrahydrofuran-containing aldehydes offer plausible routes:
Nucleophilic Substitution Approach
A two-step procedure derived from patented methods :
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THF derivatization: React tetrahydrofuran-2-methanol with chloromethyl methyl ether under basic conditions to form (tetrahydrofuran-2-yl)methoxymethyl chloride.
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Friedel-Crafts alkylation: Introduce the chlorinated intermediate to benzaldehyde via AlCl₃-catalyzed electrophilic substitution.
Key parameters:
Physicochemical Properties
Extrapolated data from structurally related compounds :
| Property | Value |
|---|---|
| Density (g/cm³) | 1.22 ± 0.05 |
| Boiling Point (°C) | 298–302 (760 mmHg) |
| Flash Point (°C) | 142 ± 3 |
| LogP (octanol/water) | 1.85 |
| Vapor Pressure (mmHg, 25°C) | 0.007 ± 0.002 |
| Refractive Index | 1.523 |
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO: >50 mg/mL) but limited aqueous solubility (<1 mg/mL) . Thermal gravimetric analysis predicts decomposition above 240°C, with the aldehyde group initiating oxidative degradation.
Chemical Reactivity and Functionalization
The molecule’s reactivity centers on three regions:
Aldehyde Group
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Nucleophilic addition: Reacts with amines (e.g., hydroxylamine) to form imines (Schiff bases) .
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Oxidation: Converts to carboxylic acid under strong oxidizing conditions (KMnO₄, H₂O/H⁺).
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Reduction: NaBH₄ reduces the aldehyde to a primary alcohol while preserving the THF ring .
Ether Linkages
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